molecular formula C20H19NO4 B6479932 N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 923196-17-2

N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6479932
CAS No.: 923196-17-2
M. Wt: 337.4 g/mol
InChI Key: YRPGMGIBUOQDEO-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.13140809 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide are the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system. MAO is involved in the breakdown of monoamines, including neurotransmitters such as dopamine and serotonin, while ChE is responsible for the hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

This compound interacts with its targets by exhibiting potent, reversible, and competitive inhibitory action over human MAO . This means that the compound competes with the substrate for the active site of the enzyme and can be displaced by an excess of the substrate. The inhibition is reversible, indicating that the compound can dissociate from the enzyme, allowing it to regain its activity .

Biochemical Pathways

The compound affects the biochemical pathways involving MAO and ChE. By inhibiting MAO, it prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels. This can have downstream effects on mood regulation and other neurological functions. The inhibition of ChE leads to an increase in acetylcholine levels, which can affect muscle function, pain response, and memory .

Pharmacokinetics

The compound’s drug-likeness, predicted by swissadme and osiris property explorer, showed that it obeys lipinski’s rule of five , suggesting good absorption and permeation properties.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels due to the inhibition of MAO and ChE. This can lead to alterations in mood, memory, and muscle function . .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-4-24-17-7-5-6-14-11-16(20(23)25-18(14)17)19(22)21-15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPGMGIBUOQDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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